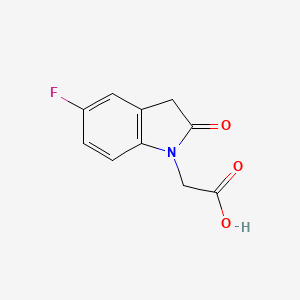

2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-fluoro-2-oxo-3H-indol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXGFSMRUMHZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)N(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538941-50-2 | |

| Record name | 2-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the reaction conditions may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: NaBH4, LiAlH4

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid is its potential antitumor activity. Research has shown that derivatives of this compound exhibit potent activity against various solid tumors, particularly colon and lung cancers.

Case Studies

- Study on Indole Derivatives : A study demonstrated that 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives showed notable antitumor properties against colorectal and lung tumors, with specific focus on their efficacy compared to existing chemotherapy agents like 5-fluorouracil. The study highlighted a pressing need for novel therapeutic alternatives due to the refractory nature of these tumors to current treatments .

Biological Evaluation

The compound has been evaluated for its biological properties, including cytotoxicity against various human cancer cell lines.

Data Table: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |

| - | HeLa | Not specified | Not specified |

| - | MCF7 | Not specified | Not specified |

In a biological evaluation study, several derivatives were synthesized and tested for their cytotoxic effects on human cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Compound 5r exhibited significant anti-proliferative activity specifically against HepG2 cells, indicating its potential as an anticancer agent .

Antimicrobial Properties

Research has also indicated that compounds related to this compound possess antimicrobial properties, making them candidates for further development in treating infections.

Case Studies

A recent study synthesized Schiff base triazoles derived from indole acetic acid and evaluated their biological potential, highlighting good antioxidant and antibacterial activities. The compounds demonstrated effective inhibition against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Chemical Synthesis Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis, particularly in the development of more complex indole derivatives.

Synthesis Overview

The compound can be utilized in various chemical reactions to yield different derivatives, which may possess unique biological activities or improved pharmacokinetic properties. Its versatility makes it an essential component in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent type, position, and functional group modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic Acid and Analogs

Physicochemical Properties

- Lipophilicity: The diphenyl-substituted analog (C₂₂H₁₆ClNO₃) exhibits higher logP values compared to the target compound, suggesting reduced aqueous solubility but improved membrane permeability .

- Acid-Base Behavior : The acetic acid group in the target compound enhances water solubility at physiological pH, whereas ester or amide derivatives (e.g., methyl ester in ) prioritize lipophilicity for blood-brain barrier penetration.

Biological Activity

2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid is a synthetic compound derived from the indole family, notable for its diverse biological activities. The incorporation of fluorine into its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 211.17 g/mol. The presence of the fluorine atom at the 5-position significantly influences its chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.17 g/mol |

| Functional Groups | Indole ring, carboxylic acid |

| Unique Aspect | Fluorine substitution enhancing biological activity |

Antitumor Activity

Research indicates that compounds with indole structures often exhibit significant antitumor properties. A study highlighted the effectiveness of indole derivatives against various solid tumors, including colorectal and lung cancers. Specifically, derivatives similar to this compound have shown promising results in preclinical trials.

Case Study: Colorectal Cancer

In a preclinical study involving human colorectal carcinoma xenografts, compounds based on indole scaffolds demonstrated a reduction in tumor growth rates. The mechanism involves the inhibition of key signaling pathways associated with tumor progression, such as the VEGFR-2 pathway .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Indole derivatives can influence cytokine production and enhance immune responses. For instance, certain analogs have been shown to induce chemokine gene expression in murine models, suggesting potential applications in immunotherapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : Fluorine substitution can enhance binding affinity to various receptors, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 1.5 | Significant antiproliferative effect |

| HCT116 | 0.9 | Enhanced sensitivity observed |

| A375 | 2.0 | Moderate cytotoxicity |

In Vivo Studies

In vivo studies using animal models have shown that this compound can significantly reduce tumor size and improve survival rates compared to control groups.

Q & A

Basic: What are the common synthetic routes for 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid, and how are they validated?

Methodological Answer:

The synthesis typically involves functionalizing the indole core. One approach starts with 5-fluoroindole, which undergoes chloroacetylation using chloroacetyl chloride in the presence of triethylamine and dichloromethane to form 2-(5-fluoro-1H-indol-1-yl)acetyl chloride. Subsequent coupling with amino acids (e.g., lysine) under basic conditions yields intermediates like 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid . Validation employs FT-IR, NMR, and LC-MS to confirm structural integrity and purity. For example, FT-IR spectra (4000–400 cm⁻¹) verify carbonyl and indole ring vibrations, while ¹H/¹³C-NMR confirms substitution patterns .

Advanced: How can nickel ferrite nanoparticles enhance the synthesis of derivatives?

Methodological Answer:

Nickel ferrite nanoparticles (NiFe₂O₄) act as magnetically recoverable catalysts in multicomponent reactions (MCRs). For synthesizing 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, NiFe₂O₄ accelerates condensation between 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid, aromatic aldehydes, and acetic anhydride under reflux. Benefits include:

- Efficiency: Reaction times reduced by 30–50% compared to traditional methods.

- Reusability: Nanoparticles retain catalytic activity for ≥5 cycles.

- Yield Improvement: Yields increase by 15–20% due to high surface area and spinel structure enhancing molecular interactions .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- FT-IR and FT-Raman Spectroscopy: Identifies vibrational modes of the oxoacetic acid moiety (C=O stretch at ~1700 cm⁻¹) and indole ring (N-H bend at ~1550 cm⁻¹). Discrepancies between experimental and DFT-calculated frequencies (using B3LYP/6-311++G(d,p)) validate conformational stability .

- NMR Spectroscopy: ¹H-NMR confirms fluorine-induced deshielding (δ 7.2–7.8 ppm for aromatic protons), while ¹³C-NMR resolves carbonyl carbons (δ ~170 ppm) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., anticancer vs. neuroprotective activities) arise from:

- Substituent Effects: Fluorine position (e.g., 5-fluoro vs. 6-methyl) alters electronic properties and binding affinity.

- Assay Variability: Cell-based vs. enzymatic assays (e.g., neuroprotection in HT-22 cells vs. HIV-1 integrase inhibition) require standardized protocols .

- Structural Modifications: Methyl ester derivatives (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) exhibit different bioavailability compared to free acids .

Basic: What are the key crystal structural features of this compound?

Methodological Answer:

X-ray crystallography reveals:

- Planarity: The indole ring and oxoacetic acid group are coplanar (torsion angle <5°), facilitating π-π stacking in protein binding.

- Hydrogen Bonding: Carboxylic acid protons form intermolecular H-bonds (O···H distances ~1.8 Å), stabilizing crystal packing .

Advanced: How do computational methods predict electronic properties for pharmacological applications?

Methodological Answer:

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with redox stability. Lower gaps in derivatives (e.g., 3.9 eV for methyl esters) suggest enhanced reactivity .

- Electrostatic Potential (ESP): Negative potential localized on the oxoacetate group explains its role as a hydrogen bond acceptor in enzyme inhibition .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Solvent Selection: Dichloromethane minimizes side reactions vs. polar aprotic solvents.

- Temperature Control: Maintaining 0–5°C during acetylation prevents indole ring decomposition .

- Purification: Recrystallization from DMF/acetic acid (1:3 v/v) achieves >99% purity .

Basic: How is stability assessed under varying pH conditions?

Methodological Answer:

- UV-Vis Spectroscopy: Absorbance at λ_max = 280 nm (indole π→π* transition) monitored over 24 hours. Stability decreases at pH >8 due to deprotonation of the carboxylic acid group.

- HPLC-MS: Degradation products (e.g., decarboxylated indole) quantified using C18 columns and 0.1% formic acid/acetonitrile gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.